molecular formula C7H5N3O B11922223 5H-Pyrrolo[3,2-d]pyrimidine-7-carbaldehyde

5H-Pyrrolo[3,2-d]pyrimidine-7-carbaldehyde

Cat. No.: B11922223
M. Wt: 147.13 g/mol
InChI Key: FAHPAQQKAKGSAJ-UHFFFAOYSA-N
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Description

5H-Pyrrolo[3,2-d]pyrimidine-7-carbaldehyde: is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a fused ring system consisting of a pyrrole ring and a pyrimidine ring, making it an attractive scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrrolo[3,2-d]pyrimidine-7-carbaldehyde typically involves cyclization reactions. One common method is the condensation of appropriate aldehydes with pyrrole derivatives under acidic or basic conditions. Another approach involves the use of cyclization agents such as phosphorus oxychloride (POCl3) to facilitate the formation of the fused ring system .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5H-Pyrrolo[3,2-d]pyrimidine-7-carbaldehyde is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting kinases and other enzymes involved in critical cellular processes .

Medicine: The compound is being investigated for its anticancer properties. Modifications to its structure have led to the development of potent antiproliferative agents that target specific cancer cell lines .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in various chemical manufacturing processes .

Mechanism of Action

The mechanism of action of 5H-Pyrrolo[3,2-d]pyrimidine-7-carbaldehyde involves its interaction with molecular targets such as kinases and DNA. The compound can act as a DNA alkylator, binding to DNA and interfering with its replication and transcription processes. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 5H-Pyrrolo[3,2-d]pyrimidine-7-carbaldehyde stands out due to its specific structural features that allow for versatile chemical modifications. Its ability to undergo various chemical reactions and its potential in drug discovery make it a unique and valuable compound in scientific research .

Properties

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde

InChI

InChI=1S/C7H5N3O/c11-3-5-1-9-6-2-8-4-10-7(5)6/h1-4,9H

InChI Key

FAHPAQQKAKGSAJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=NC=C2N1)C=O

Origin of Product

United States

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